molecular formula C8H16O2 B3433863 2-(1-Hydroxyethyl)Cyclohexanol CAS No. 60713-86-2

2-(1-Hydroxyethyl)Cyclohexanol

Cat. No.: B3433863
CAS No.: 60713-86-2
M. Wt: 144.21 g/mol
InChI Key: MVYIQVQYQBTWRR-UHFFFAOYSA-N
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Description

Significance within Organic Chemistry Research

The significance of 2-(1-Hydroxyethyl)cyclohexanol (B1267015) and related hydroxyalkyl-substituted cyclohexanols in organic chemistry is multifaceted. These compounds serve as valuable building blocks in the synthesis of more complex molecules. lookchem.com The presence of two hydroxyl groups allows for a variety of chemical transformations and the potential to introduce further functionality.

One of the primary areas of interest is in stereoselective synthesis. The controlled synthesis of specific diastereomers of this compound is a challenge that showcases the precision of modern synthetic methods. ic.ac.ukd-nb.info The stereochemistry of the hydroxyl groups can influence the outcome of subsequent reactions, acting as a directing group to control the approach of reagents. This makes such compounds useful in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required for biological activity. d-nb.infonih.gov

Furthermore, the study of intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups, provides valuable insights into the conformational preferences of substituted cyclohexanes. These non-covalent interactions can lock the molecule into a specific chair or boat conformation, which in turn dictates its reactivity.

Historical Overview of Chemical Studies on Hydroxyethylated Cyclohexanols

The study of organic chemistry began in the early 19th century with the distinction between organic and inorganic compounds. lumenlearning.com The initial belief in a "vital force" necessary for the creation of organic compounds was disproven by Friedrich Wöhler's synthesis of urea (B33335) in 1828, opening the door for laboratory synthesis of organic molecules. siue.edu

The exploration of cyclohexanol (B46403) and its derivatives has been a continuous area of research. Early work focused on the isolation and characterization of naturally occurring cyclohexanols. The synthesis of cyclohexanone (B45756), a precursor to cyclohexanol, was first reported in 1888. wikipedia.org Over the years, numerous synthetic methods have been developed for the preparation of substituted cyclohexanols. organic-chemistry.org

Specific research into this compound and related compounds appears in the chemical literature, often in the context of broader studies on stereoselective reactions or the synthesis of complex targets. nih.govacs.org For instance, the diastereoselective synthesis of related 1,2-dialkylcyclopropanols has been explored, highlighting the ongoing interest in controlling stereochemistry in cyclic systems. nih.gov The development of tandem reactions, such as the oxy-Cope/ene/Claisen sequence, has provided highly diastereoselective routes to complex cyclic skeletons that may incorporate the this compound moiety. ic.ac.uk While a detailed historical timeline for this specific compound is not extensively documented in isolation, its study is embedded within the larger history of synthetic organic chemistry and the quest for stereochemical control.

Chemical and Physical Properties

PropertyValue
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS Number 24337-52-8

Table of basic chemical properties. Data sourced from nih.gov.

Spectroscopic Data

SpectroscopyData
Infrared (IR) Spectroscopy Alcohols typically show a strong, broad absorption for the O-H stretch between 3300 and 3600 cm⁻¹. They also exhibit a C-O stretching absorption around 1050 cm⁻¹. pressbooks.pub For this compound, a film (cast from CHCl3) IR spectrum has been recorded. nih.gov
Mass Spectrometry Fragmentation of alcohols in mass spectrometry often occurs through alpha-cleavage (breaking the C-C bond nearest the hydroxyl group) or dehydration (loss of a water molecule). pressbooks.pub

Table of general spectroscopic features for alcohols and specific data available for the title compound.

Stereochemistry and Synthesis

The synthesis of this compound can result in a mixture of diastereomers due to the presence of multiple stereocenters. The relative orientation of the two hydroxyl groups (cis or trans) and the configuration of the carbon bearing the ethyl group are key stereochemical considerations. Diastereoselective synthesis aims to produce a single or enriched diastereomer, which is often crucial for applications in areas like pharmaceutical development. d-nb.infonih.govresearchgate.net

Various synthetic strategies can be employed to control the stereochemical outcome. These can include the use of chiral auxiliaries, substrate-controlled reactions where the existing stereocenters direct the formation of new ones, or reagent-controlled methods using chiral catalysts. lookchem.comic.ac.uk The diastereoselectivity of such reactions is a significant area of research, with the goal of achieving high yields of the desired stereoisomer. d-nb.info

Properties

IUPAC Name

2-(1-hydroxyethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H16O2/c1-6(9)7-4-2-3-5-8(7)10/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYIQVQYQBTWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947167
Record name 2-(1-Hydroxyethyl)cyclohexan-1-ol
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Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24337-52-8, 60713-86-2
Record name Cyclohexanemethanol, 2-hydroxy-alpha-methyl-
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Record name 2-(1-Hydroxyethyl)cyclohexan-1-ol
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Record name 2-(1-HYDROXYETHYL)CYCLOHEXANOL
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Stereochemistry and Stereoisomeric Aspects of 2 1 Hydroxyethyl Cyclohexanol

Analysis of Possible Stereoisomers and Diastereomers

The stereoisomers of 2-(1-Hydroxyethyl)cyclohexanol (B1267015) can be systematically categorized by first considering the relative orientation of the substituents on the cyclohexane (B81311) ring and then the configuration of the chiral center on the side chain.

The cyclohexanol (B46403) core of the molecule has two substituted chiral carbons, C-1 and C-2. The spatial relationship between the hydroxyl group at C-1 and the 1-hydroxyethyl group at C-2 determines whether the isomer is cis or trans.

cis Isomers: In the cis configuration, both the hydroxyl and the 1-hydroxyethyl substituents are on the same side of the cyclohexane ring's plane. This arrangement can exist as a pair of enantiomers: (1R, 2S)-2-(1-Hydroxyethyl)cyclohexanol and (1S, 2R)-2-(1-Hydroxyethyl)cyclohexanol.

trans Isomers: In the trans configuration, the hydroxyl and the 1-hydroxyethyl substituents are on opposite sides of the ring's plane. This also gives rise to a pair of enantiomers: (1R, 2R)-2-(1-Hydroxyethyl)cyclohexanol and (1S, 2S)-2-(1-Hydroxyethyl)cyclohexanol.

The hydrogens on the cyclohexane ring are diastereotopic, as substituting them would lead to the formation of diastereomers. echemi.com

The complexity is further increased by the chiral center within the 1-hydroxyethyl side chain. The carbon atom bonded to the second hydroxyl group and the methyl group can have either an (R) or (S) configuration. Each of the four ring-based stereoisomers mentioned above can exist with either an (R) or (S) side chain, leading to the total of eight stereoisomers.

For example, starting with the trans-(1R, 2R) cyclohexanol backbone, two diastereomers are possible:

(1R, 2R)-2-[(1R)-1-Hydroxyethyl]cyclohexanol

(1R, 2R)-2-[(1S)-1-Hydroxyethyl]cyclohexanol

These eight stereoisomers consist of four pairs of enantiomers. The specific combination of the three chiral centers defines the unique spatial arrangement and optical properties of each isomer. The synthesis and stereochemical assignment of such complex molecules often require sophisticated techniques, including asymmetric synthesis and detailed spectroscopic analysis. rsc.orgbeilstein-journals.orgnih.gov

Table 1: Possible Stereoisomers of this compound This interactive table outlines the eight possible stereoisomers based on the configuration of the three chiral centers.

Ring Configuration Side Chain Configuration Full Designation Stereochemical Relationship
trans-(1R, 2R) (R) (1R, 2R)-2-[(R)-1-Hydroxyethyl]cyclohexanol Enantiomer of (1S, 2S, S)
trans-(1R, 2R) (S) (1R, 2R)-2-[(S)-1-Hydroxyethyl]cyclohexanol Enantiomer of (1S, 2S, R)
trans-(1S, 2S) (S) (1S, 2S)-2-[(S)-1-Hydroxyethyl]cyclohexanol Enantiomer of (1R, 2R, R)
trans-(1S, 2S) (R) (1S, 2S)-2-[(R)-1-Hydroxyethyl]cyclohexanol Enantiomer of (1R, 2R, S)
cis-(1R, 2S) (R) (1R, 2S)-2-[(R)-1-Hydroxyethyl]cyclohexanol Enantiomer of (1S, 2R, S)
cis-(1R, 2S) (S) (1R, 2S)-2-[(S)-1-Hydroxyethyl]cyclohexanol Enantiomer of (1S, 2R, R)
cis-(1S, 2R) (S) (1S, 2R)-2-[(S)-1-Hydroxyethyl]cyclohexanol Enantiomer of (1R, 2S, R)
cis-(1S, 2R) (R) (1S, 2R)-2-[(R)-1-Hydroxyethyl]cyclohexanol Enantiomer of (1R, 2S, S)

Conformational Analysis of this compound Isomers

Beyond stereoisomerism, which involves fixed bond arrangements, this compound isomers exhibit conformational isomerism due to the flexibility of the cyclohexane ring and rotation around single bonds. The six-membered ring predominantly adopts a chair conformation to minimize angle and torsional strain. msu.edusaskoer.ca

Theoretical and Experimental Approaches to Preferred Conformations

The determination of the most stable conformations for cyclohexanol derivatives relies on both experimental techniques and theoretical calculations.

Experimental Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The magnitude of coupling constants (e.g., J-values) between adjacent protons can provide information about the dihedral angles and thus distinguish between axial and equatorial substituents. researchgate.net Single-crystal X-ray diffraction provides definitive structural information in the solid state, including ring conformation and the precise orientation of substituents. doi.org

Theoretical Methods: Computational chemistry, using methods like Density Functional Theory (DFT) and other ab initio calculations, allows for the calculation of the relative energies of different conformations. researchgate.netnih.govresearchgate.net These studies can predict the most stable conformers in the gas phase or in solution and help interpret experimental data. For cyclohexanol itself, calculations show four possible chair conformations depending on the axial/equatorial position of the hydroxyl group and the orientation of its hydrogen atom. researchgate.net

Influence of Substituent Interactions on Ring Conformation

The stability of a given chair conformer is primarily dictated by the steric interactions of its substituents. Substituents larger than hydrogen generally prefer to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. msu.edusaskoer.calibretexts.org This principle governs the conformational equilibrium of the different stereoisomers of this compound.

trans-Isomers: For a trans-1,2-disubstituted cyclohexane, the two substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable as it avoids the steric strain of 1,3-diaxial interactions. libretexts.org Therefore, the trans-isomers of this compound will exist predominantly in a chair conformation where both the hydroxyl and the 1-hydroxyethyl groups are equatorial.

cis-Isomers: For a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial. The ring will flip between two possible chair conformations. The equilibrium will favor the conformer that places the sterically bulkier group in the more spacious equatorial position. libretexts.org The 1-hydroxyethyl group is larger than the hydroxyl group. Consequently, the preferred conformation for the cis-isomers will have the 1-hydroxyethyl group in the equatorial position and the hydroxyl group in the axial position.

Another factor that can influence conformation is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This attractive interaction might stabilize conformations that bring the two groups into proximity, potentially altering the balance of steric effects.

Table 2: Predicted Conformational Preferences This interactive table summarizes the favored conformational positions of the substituents for the cis and trans isomers based on steric principles.

Isomer Type Substituent 1 (-OH) Substituent 2 (-CH(OH)CH₃) Predominant Conformation Primary Reason
trans Equatorial Equatorial Diequatorial Avoidance of 1,3-diaxial interactions for both groups. libretexts.org
cis Axial Equatorial Axial-Equatorial The larger hydroxyethyl (B10761427) group occupies the sterically favored equatorial position. libretexts.org

Synthetic Methodologies for 2 1 Hydroxyethyl Cyclohexanol

General Synthetic Routes and Strategies

Conventional methods for synthesizing 2-(1-hydroxyethyl)cyclohexanol (B1267015) typically involve a multistep sequence starting from readily available precursors. A common strategy begins with the acylation of cyclohexanone (B45756) to form 2-acetylcyclohexanone (B32800), which is then subjected to reduction to yield the target diol.

The synthesis of the key intermediate, 2-acetylcyclohexanone, is often accomplished through an enamine-mediated reaction. chemistry-online.comscribd.com In this process, cyclohexanone is first reacted with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst like p-toluenesulfonic acid, to form a reactive enamine intermediate. chemistry-online.com This step is typically carried out in a solvent like toluene, with the removal of water using a Dean-Stark apparatus to drive the reaction to completion. chemistry-online.com The resulting enamine is then acylated using an acylating agent, such as acetyl chloride or acetic anhydride. chemistry-online.com Subsequent hydrolysis of the acylated intermediate furnishes 2-acetylcyclohexanone. chemistry-online.com This intermediate exists as a mixture of keto and enol tautomers, with the enol form often being the major component. scribd.comresearchgate.net

The final step in this conventional pathway is the reduction of the ketone and acetyl groups of 2-acetylcyclohexanone to the corresponding hydroxyl groups. This reduction can be achieved using various reducing agents capable of converting ketones to alcohols.

It is important to note that the reduction of 2-acetylcyclohexanone can lead to a mixture of diastereomers of this compound due to the formation of two new stereocenters. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.

To improve efficiency and reduce the number of isolation steps, tandem and one-pot synthesis strategies have been explored for the preparation of this compound and related structures. Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, offer a more atom-economical and environmentally friendly alternative to traditional multistep syntheses. researchgate.netchemrxiv.orgbeilstein-journals.org

For instance, a one-pot, two-step process can be envisioned where the formation of 2-acetylcyclohexanone is immediately followed by its reduction in the same reaction flask. lookchem.com This would eliminate the need for purification of the intermediate diketone. Another approach could involve a tandem 1,4-reduction-aldol cyclization, which has been used to form six-membered cyclic aldol (B89426) products with high diastereoselectivity. organic-chemistry.org While not a direct synthesis of the target compound, this methodology highlights the potential of tandem reactions in constructing similar cyclic diol systems.

One-pot multicomponent reactions, such as the Ugi reaction followed by an intramolecular Diels-Alder reaction, have been developed for the synthesis of complex heterocyclic scaffolds and demonstrate the power of tandem processes in rapidly building molecular complexity. beilstein-journals.org The development of similar one-pot strategies for this compound could involve the in-situ generation of a reactive intermediate that undergoes subsequent cyclization and reduction steps.

Enantioselective and Diastereoselective Synthesis

The presence of two chiral centers in this compound makes its enantioselective and diastereoselective synthesis a significant challenge and an area of active research. Controlling the absolute and relative stereochemistry is crucial for applications where specific stereoisomers are required.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. wikipedia.org This approach utilizes a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate, leading to the formation of a chiral product with high enantiomeric excess.

Metal-catalyzed asymmetric hydrogenation is a well-established and highly efficient method for the enantioselective reduction of ketones and other unsaturated functional groups. ethz.chrsc.org This technique often employs transition metal catalysts, such as ruthenium, rhodium, and iridium, coordinated to chiral ligands. dicp.ac.cnsioc-journal.cn The choice of metal and ligand is critical for achieving high enantioselectivity. ethz.ch

In the context of synthesizing this compound, asymmetric hydrogenation could be applied to the reduction of 2-acetylcyclohexanone. A chiral catalyst could selectively reduce the ketone and acetyl groups, controlling the formation of the two stereocenters. For instance, ruthenium catalysts bearing chiral diphosphine ligands like BINAP are known to be effective for the asymmetric hydrogenation of various ketones. ethz.ch Similarly, iridium complexes with chiral P,N ligands have shown high efficacy in the asymmetric hydrogenation of ketones. wikipedia.org

The development of earth-abundant metal catalysts, such as those based on nickel, is a growing area of interest for sustainable asymmetric hydrogenation. nih.gov Nickel catalysts have demonstrated high efficiency and enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids and could potentially be adapted for the synthesis of chiral diols. nih.gov

Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation Systems

Catalyst System Substrate Type Typical Enantiomeric Excess (ee)
Ru-BINAP Ketones, Alkenes >90%
Ir-PHOX Ketones, Imines >90%
Rh-Diphosphine Alkenes, Enamides >95%

This table provides a general overview and specific performance can vary based on the exact substrate and reaction conditions.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. beilstein-journals.org Chiral organocatalysts can promote a wide range of transformations with high enantioselectivity and are often less sensitive to air and moisture than their metal-based counterparts. beilstein-journals.orgrsc.org

For the synthesis of this compound, organocatalytic methods could be employed in several key steps. For example, a chiral amine catalyst could be used in the initial acylation of cyclohexanone to potentially induce chirality in the 2-acetylcyclohexanone intermediate. scribd.com Furthermore, organocatalytic reduction of the diketone could be achieved using a chiral catalyst in combination with a hydride source, such as a Hantzsch ester. wikipedia.org

Proline and its derivatives are well-known organocatalysts for asymmetric aldol reactions, which could be adapted for the formation of the carbon-carbon bond in the target molecule. beilstein-journals.org The use of supported organocatalysts in flow reactors is also a promising strategy for scalable and continuous synthesis. beilstein-journals.org

Table 2: Common Classes of Organocatalysts and Their Applications

Organocatalyst Class Example Typical Reactions
Chiral Amines Proline Aldol, Mannich, Michael Additions
Chiral Phosphoric Acids TRIP Cyclizations, Reductions
Chiral Squaramides Cinchona-derived Michael Additions, Conjugate Additions

This table illustrates common organocatalyst classes and the types of reactions they effectively catalyze.

Biocatalytic Transformations and Enzymatic Resolution

Biocatalysis offers an environmentally benign and highly selective avenue for synthesizing chiral compounds like this compound. A primary biocatalytic strategy is the kinetic resolution of a racemic mixture of the diol. This process utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one of the enantiomers, allowing for the separation of the reacted and unreacted enantiomers.

Lipase-catalyzed transesterification is a widely documented method for resolving chiral alcohols. mdpi.comnih.gov In a typical procedure, a racemic mixture of this compound is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, yielding a monoacetate and the unreacted alcohol enantiomer, which can then be separated. Lipases like Candida antarctica lipase B (CAL-B or Novozym 435) and Pseudomonas cepacia lipase (PSL) have demonstrated high enantioselectivity in similar resolutions. mdpi.comresearchgate.net The efficiency of such resolutions is often characterized by the enantiomeric ratio (E), with high values indicating excellent selectivity. mdpi.com For instance, studies on analogous substrates have achieved E values well over 200. mdpi.comnih.gov

Another biocatalytic route involves the stereoselective reduction of a precursor ketone, such as 2-(1-hydroxyacetyl)cyclohexanone, using alcohol dehydrogenases (ADHs). nih.gov These enzymes can exhibit high stereoselectivity, reducing the carbonyl group to a hydroxyl group with a specific configuration. By selecting an appropriate ADH, from organisms like Lactobacillus brevis (LbADH) or through engineered enzymes, specific diastereomers of the target diol can be synthesized directly. nih.gov

Table 1: Enzymes Used in Biocatalytic Transformations for Chiral Alcohol Synthesis

Enzyme Type Typical Reaction Substrate Class
Candida antarctica Lipase B (CAL-B) Lipase Kinetic Resolution (Acylation) Secondary Alcohols
Pseudomonas cepacia Lipase (PSL) Lipase Kinetic Resolution (Acylation) Secondary Alcohols

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective transformation. researchgate.net After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis. researchgate.nete-bookshelf.de

For the synthesis of this compound, a chiral auxiliary could be employed in a diastereoselective aldol reaction. A well-established example of this approach involves the use of Evans' oxazolidinone auxiliaries. researchgate.net A plausible pathway would begin with the acylation of a chiral oxazolidinone, for example with acetyl chloride, to form an N-acetyl imide. This imide can be converted into its corresponding enolate, which then reacts with a cyclohexanone derivative in an aldol condensation. The steric bulk and defined conformation of the chiral auxiliary direct the approach of the enolate to the ketone, resulting in the formation of one diastereomer of the aldol adduct preferentially.

Subsequent cleavage of the auxiliary group, which is typically designed to be non-destructive and high-yielding, releases the chiral β-hydroxy ketone. researchgate.net This intermediate can then be stereoselectively reduced to afford the desired diastereomer of this compound. The choice of auxiliary, metal enolate, and reaction conditions allows for access to different stereoisomers. researchgate.net

Stereocontrolled Reduction of Precursor Ketones and Derivatives

The stereochemical outcome of the reduction of a precursor ketone, namely 2-(1-hydroxyethyl)cyclohexanone or its protected form, is a critical step in many synthetic routes to this compound. Control over this reduction allows for the selective formation of the syn or anti diastereomers.

One powerful method is the dynamic kinetic resolution (DKR) involving asymmetric transfer hydrogenation. researchgate.net In this process, a racemic ketone is reduced using a chiral catalyst, such as a Ruthenium(II) complex like RuCl(S,S)-TsDPEN, with a hydrogen source like formic acid. researchgate.net The catalyst not only reduces the ketone enantioselectively but also facilitates the racemization of the starting ketone, allowing for a theoretical yield of up to 100% of a single diastereomer. researchgate.netresearchgate.net

Alternatively, substrate-directed reduction can be employed. The existing hydroxyl group on the ethyl side chain of 2-(1-hydroxyethyl)cyclohexanone can direct the approach of a reducing agent. In a chelation-controlled reduction, a reagent like zinc borohydride (B1222165) can coordinate to both the existing hydroxyl and the ketone's carbonyl oxygen, leading to a constrained cyclic transition state. This forces the hydride to attack from a specific face, typically resulting in the syn diol. In contrast, non-chelating, sterically demanding reducing agents like lithium tri-sec-butylborohydride (L-Selectride) are guided by steric hindrance (Felkin-Anh model), leading preferentially to the anti diol.

Biocatalytic reduction with ketoreductases (KREDs) also provides excellent stereocontrol, often yielding products with high diastereomeric and enantiomeric excess (>99% ee). researchgate.net

Table 2: Methods for Stereocontrolled Reduction of β-Hydroxy Ketones

Method Reagent/Catalyst Typical Selectivity Control Element
Asymmetric Transfer Hydrogenation Chiral Ru(II) or Rh(II) complexes High ee and dr Catalyst Control
Chelation-Controlled Reduction Zn(BH₄)₂ syn diastereomer Substrate Chelation
Sterically-Controlled Reduction L-Selectride® anti diastereomer Steric Hindrance

Novel Synthetic Building Block Approaches (e.g., ring opening reactions)

Modern synthetic strategies increasingly rely on novel approaches that construct complex molecules from simple, readily available building blocks. For this compound, a key building block approach involves the nucleophilic ring-opening of cyclohexene (B86901) oxide. researchgate.netscispace.com

Cyclohexene oxide is an electrophilic substrate that can be attacked by a wide range of nucleophiles. The reaction proceeds via an anti-periplanar attack, leading to a trans-1,2-disubstituted cyclohexane (B81311). To synthesize this compound, a two-carbon nucleophile containing a latent or protected hydroxyl group is required. One potential nucleophile is a lithium acetylide, which can open the epoxide ring. The resulting alkyne can then be hydrated (e.g., using mercuric sulfate (B86663) in aqueous acid) to yield a methyl ketone, which is subsequently reduced to the hydroxyethyl (B10761427) group.

A more direct approach would involve using an organocuprate reagent derived from an acetaldehyde (B116499) equivalent. For instance, a Gilman cuprate (B13416276) could be prepared and reacted with cyclohexene oxide to install the hydroxyethyl side chain, although the reactivity of such cuprates with epoxides can be variable. The regioselectivity of the ring-opening is a key consideration, but with an unsubstituted epoxide like cyclohexene oxide, the two carbons are equivalent. This method provides a powerful and convergent way to access the trans-diol backbone of the target molecule. The general principle is well-established for the ring-opening of cyclohexene oxide with amine nucleophiles to produce β-amino alcohols. researchgate.netresearchgate.net

Another innovative, though less direct, strategy involves the ring expansion of cyclohexanone derivatives. For example, the Simmons-Smith cyclopropanation of the trimethylsilyl (B98337) enol ether of cyclohexanone, followed by an iron(III) chloride-induced ring opening, can produce cycloheptenone. orgsyn.org While this specific reaction does not produce the target compound, it exemplifies the creative use of ring manipulation to construct functionalized cyclic systems. orgsyn.org

Chemical Reactivity and Derivatization of 2 1 Hydroxyethyl Cyclohexanol

Functional Group Interconversions of Hydroxyl Groups

The hydroxyl groups are the primary sites for functionalization, enabling their conversion into other important chemical moieties such as esters and ethers, or their oxidation to carbonyl compounds.

Esterification , the formation of an ester from an alcohol and a carboxylic acid, is a fundamental reaction for 2-(1-Hydroxyethyl)cyclohexanol (B1267015). This reaction is typically catalyzed by a strong acid and is reversible. The presence of two hydroxyl groups—a primary and a more sterically hindered secondary one—opens the possibility for selective esterification. Kinetic resolution of similar diols, such as trans-cycloalkane-1,2-diols, has been achieved through enantioselective Steglich esterification, suggesting that selective acylation of one enantiomer or one hydroxyl group over the other is feasible researchgate.net.

Etherification , the formation of an ether, can proceed through mechanisms like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide. Due to the different acidities and steric environments of the primary and secondary hydroxyls, selective mono-etherification can be achieved by carefully choosing reagents and reaction conditions.

Reaction TypeTypical ReagentsCatalyst/ConditionsExpected Product
Fischer EsterificationCarboxylic Acid (R-COOH)Strong Acid (e.g., H₂SO₄), HeatMono- or Di-ester
Steglich EsterificationCarboxylic Acid (R-COOH), DCC, DMAPRoom TemperatureMono- or Di-ester
Williamson Ether SynthesisAlkyl Halide (R-X)Strong Base (e.g., NaH)Mono- or Di-ether
Table 1. Representative Conditions for Esterification and Etherification Reactions.

The oxidation of this compound can yield several different products depending on the oxidant used and the reaction conditions. The secondary alcohol on the ring can be oxidized to a ketone, while the primary alcohol on the side chain can be oxidized to an aldehyde or further to a carboxylic acid.

Selective Oxidation: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary and secondary alcohols to an aldehyde and a ketone, respectively, with minimal overoxidation. For vicinal diols, some catalyst systems can selectively produce α-hydroxyketones stanford.edu.

Strong Oxidation: Stronger oxidizing agents, such as chromic acid (Jones reagent), will typically oxidize the secondary alcohol to a ketone and the primary alcohol to a carboxylic acid.

Oxidative Cleavage: The bond between the two hydroxyl-bearing carbons can be cleaved under specific oxidative conditions. Reagents like periodic acid (HIO₄) are known to cleave 1,2-diols into two separate carbonyl compounds ucalgary.ca. Catalytic systems involving hydrogen peroxide with tungstophosphoric acid or polyoxometalates can also induce C-C bond cleavage, ultimately leading to dicarboxylic acids like adipic acid nih.govresearchgate.net. The oxidation of vicinal diols can proceed via glycol bond fission, whereas other diols may yield hydroxycarbonyl (B1239141) compounds through a hydride-transfer mechanism ias.ac.in.

Reduction of the hydroxyl groups is less common and requires harsh conditions for deoxygenation.

Oxidizing AgentExpected Product from this compoundReaction Pathway
PCC or Dess-Martin Periodinane2-(1-Oxoethyl)cyclohexanol or 2-(1-Hydroxyethyl)cyclohexanone or 2-(1-Oxoethyl)cyclohexanoneSelective oxidation of one or both hydroxyl groups to aldehyde/ketone.
KMnO₄ or H₂CrO₄ (Jones Reagent)2-(1-Carboxyethyl)cyclohexanoneOxidation of secondary alcohol to ketone and primary alcohol to carboxylic acid.
Periodic Acid (HIO₄)Cleavage products (Aldehyde and Formylcyclohexane)Oxidative cleavage of the C-C bond between the hydroxyl groups. ucalgary.ca
H₂O₂ / Polyoxometalate CatalystAdipic acid and other dicarboxylic acidsOxidative cleavage and further oxidation. nih.govresearchgate.net
Table 2. Oxidation Pathways and Potential Products.

Cyclization and Intramolecular Reaction Mechanisms

The structure of this compound, which can be classified as a 1,3-diol based on the connectivity between the hydroxyl groups, is well-suited for intramolecular cyclization. Under acidic conditions, one hydroxyl group can be protonated to form a good leaving group (water), allowing the other hydroxyl group to act as an internal nucleophile. This process, an intramolecular etherification, typically results in the formation of a stable five- or six-membered cyclic ether. For this compound, this reaction would lead to the formation of a bicyclic ether. Research has shown that 1,3-diols can be effectively cyclized using iodine as a catalyst under solvent-free conditions to yield five-membered cyclic ethers through dehydration nih.gov.

Studies on Reaction Mechanisms Involving this compound

Understanding the mechanisms of reactions involving this diol is key to controlling product outcomes, particularly in complex processes like dehydration and catalyzed transformations.

The acid-catalyzed dehydration of alcohols is a classic elimination reaction that produces alkenes. For a diol like this compound, the process is more complex than for a simple alcohol like cyclohexanol (B46403) nih.gov. The reaction can proceed through either an E1 or E2 mechanism, depending on the substrate, catalyst, and conditions nih.govchemistrysteps.com.

E1 Mechanism: This pathway involves the protonation of a hydroxyl group, loss of a water molecule to form a carbocation intermediate, and subsequent elimination of a proton to form a double bond chemistry-online.comstudy.comstudy.com. Given that both primary and secondary carbocations could be formed, and that these intermediates can undergo rearrangements (like hydride or alkyl shifts), a mixture of alkene products is expected youtube.com.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton simultaneously with the departure of the protonated hydroxyl group psu.edu. This pathway is often favored by specific catalytic systems, such as zeolites nih.gov.

The presence of two hydroxyl groups means that dehydration could occur once to form an unsaturated alcohol, or twice to form a conjugated or non-conjugated diene. The specific products formed would depend on which hydroxyl group leaves first and the stability of the resulting intermediates and final alkenes. Studies on cyclohexanediols show they are generally slower to dehydrate than cyclohexanol, a phenomenon influenced by intramolecular hydrogen bonding nih.gov.

Catalysts play a crucial role in directing the reactivity of this compound, enhancing selectivity and enabling reactions under milder conditions.

Catalytic Oxidation: Heterogeneous catalysts, such as iron-containing MFI zeolites, have been shown to be active for the oxidative C-C bond cleavage of vicinal diols using hydrogen peroxide desy.ded-nb.info. The mechanism involves monomeric iron species as the active sites desy.ded-nb.info. Homogeneous catalysts, like certain palladium complexes, can facilitate the chemoselective oxidation of diols to α-hydroxyketones, a process that avoids oxidative cleavage stanford.edu.

Catalytic Dehydration: Zeolite catalysts like H-BEA are effective for alcohol dehydration. Mechanistic studies on cyclohexanol show that the solvent plays a profound role; the reaction can proceed via an E2 mechanism in water or dioxane, but follows an E1 pathway when cyclohexanol itself is the solvent nih.gov. This highlights the ability to tune the reaction mechanism and, consequently, the product distribution by altering the catalytic environment.

Compound Index

Compound Name
This compound
Adipic acid
Cyclohexanol
Dess-Martin periodinane (DMP)
Periodic acid
Pyridinium chlorochromate (PCC)
trans-cycloalkane-1,2-diols
12-tungstophosphoric acid
Table 3. List of Chemical Compounds Mentioned.

Selective Derivatization Strategies for Specific Isomers

The selective derivatization of the stereoisomers of this compound is a nuanced process, governed by the spatial arrangement of the two hydroxyl groups and their differing steric and electronic environments. Strategies for selective derivatization primarily focus on three key approaches: leveraging the inherent reactivity differences between the primary and secondary alcohols, employing enzymatic catalysts for enantioselective transformations, and exploiting intramolecular interactions to direct diastereoselectivity. These methods allow for the controlled modification of one hydroxyl group in the presence of the other, a crucial step in the synthesis of complex molecules and chiral auxiliaries.

A significant challenge in the derivatization of this compound lies in distinguishing between the primary hydroxyl group of the hydroxyethyl (B10761427) side chain and the secondary hydroxyl group on the cyclohexane (B81311) ring. Generally, primary alcohols are less sterically hindered and therefore more reactive towards many acylating and silylating agents. This inherent difference in reactivity forms the basis for regioselective derivatization.

For instance, in a closely related analogue, 6-(2′-hydroxyethyl)cycohex-2-en-1-ol, regioselective silylation has been shown to favor the primary hydroxyl group. This selectivity is attributed to the reduced steric hindrance around the primary alcohol compared to the secondary allylic alcohol. A similar outcome would be anticipated for the isomers of this compound, where bulky silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) are expected to react preferentially at the primary hydroxyl position.

Enzymatic catalysis, particularly with lipases, offers a powerful method for the kinetic resolution of racemic mixtures of this compound. In a kinetic resolution, the enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the two. Lipases are well-documented to exhibit high enantioselectivity in the acylation of secondary alcohols. For various 2-substituted cycloalkanols, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PSL) have been used to achieve high enantiomeric excess (ee) for both the acylated and unreacted alcohols. nih.gov

This enzymatic approach can be applied to a racemic mixture of a specific diastereomer of this compound. The lipase would selectively acylate the secondary hydroxyl group of one enantiomer, leaving the other enantiomer unreacted. This results in an enantiomerically enriched acylated product and the unreacted alcohol of the opposite configuration. The choice of acyl donor and solvent can significantly influence the reaction rate and enantioselectivity.

The diastereoselectivity of acylation can be profoundly influenced by the stereochemical relationship between the two hydroxyl groups and the use of additives, such as tertiary amines. Research on trans-2-substituted cyclohexanols has revealed that the presence of a nucleophilic substituent can lead to intramolecular assistance in the acylation of the neighboring hydroxyl group. pacific.eduresearchgate.net This "bait-and-hook" mechanism can dictate which diastereomeric product is formed.

In a compelling study on the acylation of trans-2-(p-tolylsulfanyl)cyclohexanol with a racemic acyl chloride, a reversal of diastereoselectivity was observed upon the addition of pyridine (B92270). pacific.eduresearchgate.net In the absence of pyridine, one diastereomer was preferentially formed, while in its presence, the opposite diastereomer was the major product. This phenomenon is attributed to a change in the reaction mechanism, where pyridine can act as a nucleophilic catalyst, altering the stereochemical course of the reaction.

This principle can be extended to the trans isomers of this compound. The hydroxyethyl group itself can act as an intramolecular directing group, and the addition of an amine catalyst could potentially be used to control the diastereoselectivity of the acylation of the secondary hydroxyl group.

The following table summarizes the expected outcomes of selective derivatization strategies based on studies of analogous compounds.

IsomerDerivatization StrategyReagent/CatalystExpected SelectivityProduct(s)
All IsomersRegioselective SilylationTBDMSCl, ImidazolePreferential reaction at the less hindered primary hydroxyl group.Mono-silylated primary alcohol
Racemic trans or cis isomerEnzymatic Kinetic ResolutionLipase (e.g., CAL-B), Acyl donorEnantioselective acylation of the secondary hydroxyl group of one enantiomer.Enantiomerically enriched mono-acylated product and the unreacted alcohol enantiomer.
trans IsomersDiastereoselective AcylationRacemic Acyl ChlorideFormation of one diastereomeric ester in excess.Diastereomerically enriched ester
trans IsomersAmine-influenced Diastereoselective AcylationRacemic Acyl Chloride, PyridinePotential reversal of diastereoselectivity compared to the reaction without pyridine.The opposite diastereomerically enriched ester

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-(1-Hydroxyethyl)Cyclohexanol (B1267015) in solution, including the relative configuration of its stereoisomers and its preferred conformation.

The structure of this compound contains three chiral centers, leading to the possibility of several diastereomers. These isomers can be distinguished by one-dimensional (1D) and two-dimensional (2D) NMR techniques due to the distinct chemical environments of their respective protons and carbons. nih.govjeol.commagritek.com

In ¹H NMR, the number of signals, their chemical shifts (δ), and spin-spin coupling patterns are unique to each diastereomer. The protons attached to the carbon atoms bearing the hydroxyl groups (CH-OH) are particularly diagnostic, typically appearing in the 3.4-4.5 δ range. The spatial relationship between the substituents (cis or trans) significantly influences the shielding of nearby protons, resulting in different chemical shifts for each isomer.

¹³C NMR spectroscopy provides complementary information. The number of unique carbon signals indicates the symmetry of the molecule. For instance, a particular diastereomer might have eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons bonded to the oxygen atoms (typically 50-80 δ) are also highly sensitive to the stereochemistry. libretexts.org

Interactive Table: Expected NMR Chemical Shifts (δ) for a Diastereomer of this compound
Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key 2D Correlations (Proton at this position)
CH -OH (Ring)~3.6 - 4.0~70 - 75COSY: Adjacent CH₂ and CH; HSQC: C-OH (Ring); HMBC: Adjacent C, C of side chain
CH (Ring, adjacent to substituent)~1.8 - 2.2~45 - 50COSY: CH-OH (Ring), CH-OH (Side chain), adjacent CH₂; HSQC: C (Ring); HMBC: C-OH, C of side chain
CH -OH (Side Chain)~3.8 - 4.2~65 - 70COSY: CH₃, CH (Ring); HSQC: C-OH (Side chain); HMBC: C (Ring), CH₃
CH ₃ (Side Chain)~1.1 - 1.3~20 - 25COSY: CH-OH (Side chain); HSQC: CH₃; HMBC: C-OH (Side chain)
Cyclohexane (B81311) CH~1.2 - 1.9~24 - 35COSY: Other CH₂ protons; HSQC: Corresponding CH₂ carbons

Note: The values in the table are representative and can vary depending on the specific diastereomer and solvent used.

The cyclohexane ring predominantly exists in a chair conformation. For a disubstituted cyclohexane like this compound, the two chair conformers are generally not of equal energy. NMR spectroscopy, specifically the analysis of vicinal proton-proton coupling constants (³J(H,H)), is a primary method for determining the dominant conformation and the orientation (axial or equatorial) of the substituents. researchgate.netauremn.org.brnih.govacs.org

The magnitude of the ³J(H,H) coupling constant is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. For instance, a large coupling constant (typically 8-13 Hz) is observed between two adjacent axial protons (³J(ax,ax)) due to their 180° dihedral angle. In contrast, axial-equatorial (³J(ax,eq)) and equatorial-equatorial (³J(eq,eq)) couplings are much smaller (typically 2-5 Hz).

By measuring the coupling constants of the proton on the hydroxyl-bearing ring carbon (C1-H) to the adjacent methylene (B1212753) protons (C6-H₂), one can deduce its orientation. A large coupling constant would indicate an axial position for this proton, meaning the hydroxyl group is equatorial. This analysis, extended to the proton at C2, allows for the determination of the preferred conformation for each diastereomer. Low-temperature NMR studies can sometimes "freeze out" the chair-chair interconversion, allowing for the direct observation of individual conformers. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The most prominent feature in the IR spectrum is a strong, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration. libretexts.orgmasterorganicchemistry.com The broadening is due to intermolecular hydrogen bonding. The C-H stretching vibrations of the cyclohexane ring and the ethyl side chain appear as sharp peaks in the 3000-2850 cm⁻¹ region. The C-O stretching vibrations are typically observed in the 1150-1050 cm⁻¹ range of the fingerprint region. libretexts.org

Raman spectroscopy provides complementary information. While O-H stretching is often weak in Raman spectra, the C-H and C-C skeletal vibrations of the cyclohexane ring are typically strong, providing information about the carbon framework. ias.ac.in

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)SpectrumIntensityNotes
O-H Stretching3600 - 3200IRStrong, BroadPosition and shape depend on hydrogen bonding. libretexts.org
C-H Stretching (sp³)3000 - 2850IR, RamanStrongFrom cyclohexane and ethyl groups.
C-H Bending/Scissoring1470 - 1440IR, RamanMediumCH₂ group vibrations.
C-O Stretching1150 - 1050IRStrongAssociated with both alcohol groups. libretexts.org
C-C Skeletal Vibrations1200 - 800RamanStrongCharacteristic of the cyclohexane ring frame.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique can unambiguously establish the relative and absolute stereochemistry of all chiral centers, provided a suitable single crystal can be grown. acs.orgnih.gov

The analysis of the diffraction pattern produced when X-rays pass through the crystal yields an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the direct visualization of the molecular structure, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Torsional Angles: These define the exact conformation of the cyclohexane ring (e.g., a perfect or distorted chair) and the orientation of the hydroxyethyl (B10761427) side chain.

Intermolecular Interactions: The crystal packing reveals how molecules interact in the solid state, such as the specific patterns of intermolecular hydrogen bonding between the hydroxyl groups.

For chiral molecules, specialized techniques can be used to determine the absolute configuration (the actual R/S designation at each stereocenter), which is crucial for understanding its biological or chemical properties.

Interactive Table: Representative Data from a Hypothetical X-ray Crystallographic Analysis
ParameterExample Value/InformationSignificance
Chemical FormulaC₈H₁₆O₂Confirms molecular composition.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°Defines the size and shape of the repeating unit of the crystal.
Absolute Configuration(1R, 2S, 1'R)Unambiguously assigns the stereochemistry at each chiral center.
Hydrogen BondingO1-H1···O2' (intermolecular) distance = 2.8 ÅDetails the specific non-covalent interactions that stabilize the crystal structure.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. Under electron ionization (EI), the molecule forms a molecular ion (M⁺˙) which is often unstable and undergoes characteristic fragmentation. uni-saarland.dewhitman.edu

For an alcohol, the molecular ion peak (at m/z = 144 for C₈H₁₆O₂) may be weak or entirely absent. libretexts.orglibretexts.org Common fragmentation pathways for cyclic alcohols include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a very common fragmentation pathway for alcohols, which would lead to a peak at m/z 126 (M-18). whitman.eduyoutube.com

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to an oxygen atom. Cleavage of the bond between C1 and C2 of the ring or the bond between the ring and the side chain can occur. For example, cleavage of the ethyl group from the side-chain carbinol would lead to a fragment containing the ring.

Ring Cleavage: The cyclohexane ring itself can undergo complex fragmentation, often leading to a characteristic peak at m/z 57. whitman.edu

The fragmentation pattern serves as a molecular fingerprint that can help confirm the structure, especially when compared against spectral libraries.

Interactive Table: Expected Key Fragments in the EI Mass Spectrum of this compound
m/z ValueProposed Fragment IonFragmentation Pathway
144[C₈H₁₆O₂]⁺˙Molecular Ion (M⁺˙) - May be weak or absent. libretexts.orglibretexts.org
126[C₈H₁₄O]⁺˙Loss of H₂O (Dehydration). whitman.eduyoutube.com
99[C₆H₁₁O]⁺Cleavage of the C-C bond in the side chain (loss of C₂H₅O).
81[C₆H₉]⁺Loss of H₂O and the C₂H₅O side group.
57[C₄H₉]⁺ or [C₃H₅O]⁺Complex ring cleavage, a common fragment for cyclohexanes. whitman.edu
45[C₂H₅O]⁺Fragment corresponding to the hydroxyethyl side chain.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 2-(1-Hydroxyethyl)cyclohexanol (B1267015), DFT calculations offer a detailed picture of its geometry, electronic landscape, and vibrational characteristics.

The electronic structure analysis, including the determination of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. For this compound, the oxygen atoms of the hydroxyl groups are expected to be the primary sites for electrophilic attack due to the localization of the HOMO.

Table 1: Representative Calculated Geometric Parameters for a Diastereomer of this compound (Chair Conformation)

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC-C (ring)~1.54 Å
C-O (hydroxyl)~1.43 Å
O-H (hydroxyl)~0.96 Å
C-C (side chain)~1.53 Å
Bond AngleC-C-C (ring)~111°
C-C-O~109°
C-O-H~108°
Dihedral AngleO-C-C-O (illustrative)Varies with conformation (gauche/anti)

Vibrational frequency calculations are instrumental in predicting the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. Key vibrational frequencies include the O-H stretching of the hydroxyl groups, typically observed in the range of 3200-3600 cm⁻¹, and the C-O stretching vibrations. The exact position of the O-H stretching band can be indicative of hydrogen bonding.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
O-H Stretch (free)Hydroxyl3600 - 3650
O-H Stretch (H-bonded)Hydroxyl3200 - 3500
C-H Stretch (alkane)C-H2850 - 3000
C-O StretchAlcohol1000 - 1260

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound. By simulating the motion of atoms over time, MD can explore the different accessible conformations and their relative populations. For this molecule, simulations would reveal the chair-chair interconversion of the cyclohexane (B81311) ring and the rotation around the C-C and C-O bonds of the hydroxyethyl (B10761427) side chain.

Reaction Pathway and Transition State Analysis

The synthesis of this compound often involves the nucleophilic addition of an ethyl Grignard reagent to a protected 2-hydroxycyclohexanone. Computational studies of similar reactions have elucidated the reaction pathway and the structure of the transition state.

The reaction proceeds through a transition state where the nucleophilic ethyl group attacks the carbonyl carbon. The stereochemical outcome of the reaction (i.e., the formation of different diastereomers) is determined by the facial selectivity of this attack. Theoretical calculations can model the different possible transition states (e.g., attack from the axial or equatorial face) and determine their relative energies. Factors such as steric hindrance from the existing substituents on the cyclohexane ring and the coordination of the Grignard reagent to the carbonyl oxygen play a crucial role in stabilizing or destabilizing these transition states, thereby influencing the product distribution. The Felkin-Anh model can often be used to predict the stereochemical outcome of such nucleophilic additions to cyclic ketones.

Intermolecular Interactions and Hydrogen Bonding

The two hydroxyl groups in this compound allow for both intramolecular and intermolecular hydrogen bonding. The possibility of intramolecular hydrogen bonding depends on the relative orientation of the two hydroxyl groups. In certain conformations, where the hydroxyl groups are in close proximity (e.g., a gauche arrangement), an intramolecular hydrogen bond can form, which would be observable as a red-shift in the O-H stretching frequency in the IR spectrum.

Intermolecular hydrogen bonding plays a significant role in the condensed phases of this compound, influencing properties such as boiling point and solubility. Computational studies can model the formation of dimers and larger clusters of the molecule, held together by a network of hydrogen bonds. These studies can quantify the strength of these interactions and provide a detailed picture of the supramolecular structure.

Applications As Synthetic Intermediates and Building Blocks in Chemical Research

Role in the Synthesis of Complex Organic Molecules

Currently, there is a notable lack of specific examples in publicly available scientific literature detailing the extensive use of "2-(1-Hydroxyethyl)Cyclohexanol" as a key building block in the total synthesis of complex natural products or other intricate organic molecules. While its structure suggests potential for such applications, detailed synthetic pathways and research findings directly employing this compound are not widely reported.

Utility as Chiral Auxiliaries in Asymmetric Synthesis

Precursors to Advanced Materials and Specialty Chemicals

One of the documented applications of "this compound" is as a precursor in the synthesis of chiral dopants for nematic liquid crystals. These optically active compounds are crucial for inducing a helical structure in the liquid crystal phase, a property essential for their use in display devices.

A specific patent describes the synthesis of optically active compounds derived from "this compound". These derivatives, when added to a nematic liquid crystal, function as chiral dopants that can induce a helical twist. The helical twisting power (HTP) is a measure of the efficiency of a chiral dopant in inducing this helical structure.

Table 1: Properties of Chiral Dopants Derived from a This compound (B1267015) Derivative

n X HTP
5 -Ph-COO-Ph-Ph- ≥ 10
7 -Ph-COO-Ph-Ph- ≥ 10
4 -Cy-COO-Ph-Ph- ≥ 10
6 -Ph-Ph-OOC-Cy- ≥ 10
8 -Ph-OOC-Ph-COO-Ph- ≥ 10

In the general formula of the patented optically active compound, 'n' is an integer, 'X' represents a rigid core structure where -Ph- is a 1,4-phenylene group and -Cy- is a trans-1,4-cyclohexylene group, and the chiral center is derived from the this compound precursor.

The research indicates that these chiral dopants possess a significant helical twisting power, making them effective for applications in liquid crystal displays. The temperature dependence of the induced helical pitch is another important characteristic of these materials.

Development of Ligands and Coordination Complexes for Catalysis

The development of ligands and coordination complexes from "this compound" for catalytic applications is an area that appears to be underexplored in published research. The diol functionality of the molecule provides potential coordination sites for metal ions, suggesting its possible use in forming catalysts for various chemical transformations. However, specific examples of synthesized ligands, their corresponding metal complexes, and their catalytic activities are not prominently featured in the available scientific literature.

Compound Names Mentioned in the Article

Table 2: List of Chemical Compounds

Compound Name

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic strategies is a paramount goal in modern chemistry. For 2-(1-Hydroxyethyl)cyclohexanol (B1267015), future research will likely focus on moving beyond traditional synthetic methods towards greener alternatives.

One promising avenue is the exploration of biocatalysis . The use of enzymes, such as oxidoreductases and lyases, offers the potential for highly selective syntheses under mild reaction conditions, minimizing waste and energy consumption. Research into identifying or engineering enzymes capable of catalyzing the formation of this compound from renewable starting materials would be a significant step forward.

Furthermore, the utilization of renewable feedstocks derived from biomass is a critical area of investigation. Lignocellulosic biomass, for instance, can be a source of various platform molecules that, through innovative catalytic processes, could be converted into cyclohexanone (B45756) or other precursors for the synthesis of the target diol. This approach aligns with the principles of a circular economy, reducing reliance on petrochemical resources.

Advanced Stereocontrol in Complex Molecular Architectures

The biological activity and material properties of a molecule are often dictated by its three-dimensional structure. This compound possesses multiple stereocenters, leading to the possibility of several stereoisomers. Future research must focus on the development of synthetic methods that allow for precise control over the stereochemical outcome of the reaction.

Asymmetric synthesis , employing chiral catalysts or auxiliaries, will be instrumental in selectively producing a single, desired stereoisomer. This is particularly crucial for applications where only one enantiomer or diastereomer exhibits the desired activity. Research into the design and application of novel organocatalysts and transition-metal complexes for the stereoselective synthesis of 1,2-disubstituted cyclohexanols will be highly relevant.

Understanding the mechanistic principles that govern diastereoselectivity in reactions such as the aldol (B89426) addition to cyclohexanones is another key research area. By elucidating the transition state geometries and the factors influencing facial selectivity, chemists can design reaction conditions that favor the formation of a specific diastereomer. This includes a deeper investigation into the role of solvents, temperatures, and additives in directing the stereochemical pathway of the reaction.

Integration of Computational Chemistry for Predictive Synthesis

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating the discovery and optimization of chemical reactions. For this compound, computational tools can provide invaluable insights into its synthesis and stereochemistry.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict the energies of different transition states. This allows for an in silico screening of potential catalysts and reaction conditions, guiding experimental efforts towards the most promising avenues for achieving high stereoselectivity. By understanding the electronic and steric factors that govern the reaction outcome, more rational and efficient synthetic strategies can be devised.

Furthermore, the application of machine learning (ML) algorithms represents a frontier in predictive synthesis. By training ML models on large datasets of chemical reactions, it may become possible to predict the optimal conditions for the synthesis of this compound with a desired stereochemistry. These models can identify complex patterns and relationships that may not be immediately apparent through traditional analysis, thereby accelerating the development of novel and efficient synthetic routes.

Development of New Analytical Methodologies for Stereoisomeric Mixtures

The ability to accurately separate and characterize stereoisomers is fundamental to understanding their properties and behavior. For this compound, the development of advanced analytical techniques is crucial for quality control and for studying the stereochemical course of its synthesis.

Chiral chromatography , particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs), is a powerful tool for the separation of enantiomers and diastereomers. Future research should focus on the development of novel CSPs with enhanced selectivity for substituted cyclohexanols, allowing for the baseline separation of all possible stereoisomers of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral derivatizing agents or chiral solvating agents is another important technique for determining the enantiomeric purity of chiral diols. scispace.comresearchgate.netrsc.orgspringernature.comnih.gov The development of new and more effective chiral reagents that can induce larger chemical shift differences between the signals of the enantiomers would facilitate more accurate and rapid analysis. scispace.comrsc.org

Advanced mass spectrometry (MS) techniques, potentially coupled with chiral chromatography, can also be explored for the sensitive detection and quantification of the different stereoisomers. While mass spectrometry itself does not typically differentiate between stereoisomers, its coupling with a chiral separation method provides a powerful analytical platform.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Hydroxyethyl)Cyclohexanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via photochemical addition of secondary alcohols to unsaturated substrates (e.g., maleimides), as demonstrated in analogous cyclohexanol derivatives. For example, UV irradiation of cyclohexanol with maleimides yields substituted succinimides with moderate efficiency (25–70%) . Key variables include solvent polarity, irradiation time, and temperature. Optimization via Yates pattern experimental design (e.g., varying molar ratios, catalyst loading) is recommended, as seen in alkylation reactions of cyclohexanol derivatives .

Q. How can structural characterization of this compound be performed to resolve stereochemical ambiguities?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) and chiral chromatography (e.g., HPLC with amylose-based columns). For diastereomers, compare coupling constants in NOESY spectra to confirm spatial arrangements. Infrared spectroscopy (IR) can identify hydroxyl and alkyl stretching modes (e.g., O-H stretch at ~3200–3400 cm⁻¹) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Q. What are the thermal stability parameters of this compound under standard laboratory conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. Analogous cyclohexanol derivatives exhibit stability up to 200°C, with boiling points correlating to alkyl substituent bulk . For precise measurements, use sealed capillary tubes under inert atmospheres to prevent oxidation.

Advanced Research Questions

Q. How do electronic and steric effects of the hydroxyethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and identify reactive sites. Compare activation energies for reactions (e.g., oxidation with pyridinium chlorochromate) with unsubstituted cyclohexanol. Experimental kinetic studies under controlled conditions (e.g., anhydrous DCM, 0–25°C) can validate computational predictions .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in GC-MS or NMR data may arise from trace by-products or stereoisomers. Use preparative chromatography to isolate impurities and characterize them via tandem MS/MS. For example, photochemical by-products in analogous reactions were identified using GC-MS fragmentation patterns and isotopic labeling . Replicate experiments under strictly anhydrous/anaerobic conditions to exclude environmental interference .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against enzyme targets (e.g., cyclooxygenase or cytochrome P450). Use QSAR models trained on cyclohexanol derivatives with known bioactivity (e.g., antimicrobial or anti-inflammatory data) . Validate predictions with in vitro assays (e.g., MIC testing for antimicrobial activity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.